Enkephalin, pen(2,5)-4-chloro-phe(4)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUYFFDQHWCTJ-WMIMKTLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153634 | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122507-47-5 | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatizations of Enkephalin, Pen 2,5 4 Chloro Phe 4
Principles of Peptide Synthesis for Enkephalin Analogs
The chemical synthesis of enkephalin analogs is predominantly achieved through a step-wise assembly of amino acids. This process requires precise control over bond formation to prevent side reactions and ensure high purity of the final product.
Solid Phase Peptide Synthesis (SPPS) Techniques and Protocols
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing enkephalin analogs. This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding subsequent amino acids in a cycle of reactions. researchgate.netdoi.org The core advantage of SPPS is that excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the purification process at each step.
The typical SPPS cycle for assembling the linear precursor of [D-Pen², D-Pen⁵, 4-Cl-Phe⁴]-enkephalin consists of the following steps:
Resin Swelling: The solid support, such as a Merrifield resin, is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). doi.org
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed.
Washing: The resin is thoroughly washed to remove excess deprotection reagent and by-products.
Coupling: The next N-terminally protected amino acid is activated and coupled to the free amino group on the resin-bound peptide chain. The completion of this reaction is often monitored by a qualitative test, such as the ninhydrin (B49086) test. doi.org
Washing: The resin is washed again to remove unreacted amino acids and coupling reagents. These steps are repeated until the entire peptide sequence (Tyr-D-Pen-Gly-4-Cl-Phe-D-Pen) is assembled on the resin. Finally, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups are removed simultaneously.
Use of Protecting Group Strategies (e.g., Fmoc, Boc)
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminal α-amino group and reactive amino acid side chains. americanpeptidesociety.org The two most dominant orthogonal strategies in SPPS are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. americanpeptidesociety.orgnih.gov
The Boc strategy utilizes the acid-labile Boc group for Nα-protection. americanpeptidesociety.org Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are more acid-stable (e.g., benzyl-based ethers) and are only removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF). doi.orgresearchgate.net
The Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed using a secondary amine, commonly piperidine (B6355638) in DMF. americanpeptidesociety.orgnih.gov Side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed during the final cleavage from the resin with a strong acid like TFA. nih.gov The Fmoc strategy is often preferred due to its milder deprotection conditions, which are compatible with a wider range of modified peptides. nih.gov
For the synthesis of [D-Pen², D-Pen⁵, 4-Cl-Phe⁴]-enkephalin, protecting groups would be required for the N-terminus of each incoming amino acid and for the side chains of Tyrosine (hydroxyl group) and D-Penicillamine (thiol group).
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) americanpeptidesociety.org | Acid-labile (e.g., trifluoroacetic acid, TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | Strong acid (e.g., TFA) nih.gov | Very strong acid (e.g., HF, TFMSA) researchgate.net |
| Advantages | Milder conditions, orthogonal scheme nih.gov | Less expensive, suitable for some sequences prone to racemization under basic conditions americanpeptidesociety.org |
Coupling Reagents and Reaction Conditions
Peptide bond formation (coupling) requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This is accomplished using coupling reagents that convert the carboxyl group into a more reactive species, facilitating nucleophilic attack by the free N-terminal amine of the resin-bound peptide. uni-kiel.de
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They activate the carboxylic acid to form an O-acylisourea intermediate. To minimize side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. doi.orguni-kiel.de
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and produce by-products that are easily washed away. peptide.com
Aminium/Uronium Salts: This class includes some of the most effective coupling reagents, such as HBTU, TBTU, and HCTU. peptide.comacs.org These reagents rapidly form active esters with the amino acid, leading to fast and efficient coupling with minimal racemization. peptide.com
The choice of coupling reagent and reaction conditions (solvent, temperature, presence of a base like DIEA) is critical for achieving high coupling efficiency, especially for sterically hindered amino acids. uni-kiel.de
| Reagent Class | Example | Abbreviation | Key Characteristics |
|---|---|---|---|
| Carbodiimide | N,N'-dicyclohexylcarbodiimide | DCC | Cost-effective; byproduct (DCU) is insoluble. peptide.com |
| Aminium/Uronium | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient with low racemization, especially with HOBt. peptide.com |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | High reactivity and good compromise between reactivity and cost. acs.org | |
| Phosphonium | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient coupling with less hazardous byproducts than BOP. peptide.com |
Directed Chemical Modifications for Enhanced Properties
To improve the pharmacological profile of native enkephalins, specific chemical modifications are introduced. For [D-Pen², D-Pen⁵, 4-Cl-Phe⁴]-enkephalin, these include halogenation of the phenylalanine residue and the introduction of a disulfide bridge via penicillamine (B1679230) residues.
Halogenation Procedures for Phenylalanine Residues
The introduction of a chlorine atom at the para-position of the phenylalanine ring at position 4 is a key modification. Halogenation can significantly alter the electronic properties and hydrophobicity of the amino acid side chain, which can influence peptide conformation and receptor binding interactions. nih.govrsc.org
The most straightforward and common method to achieve this is to use the pre-synthesized, protected amino acid, Fmoc-L-Phe(4-Cl)-OH or Boc-L-Phe(4-Cl)-OH, directly in the SPPS protocol. This ensures site-specific incorporation without the need for post-synthetic modification of the peptide, which could lead to side reactions. Various synthetic routes exist for preparing fluorinated and other halogenated phenylalanines for this purpose. beilstein-journals.org
While less common for this specific application, other methods for halogenating aromatic residues in peptides exist, such as palladium-catalyzed C-H halogenation, which can introduce halogens regioselectively onto phenylalanine derivatives. researchgate.net The synthesis of a radioiodinated analog, [cyclic][D-Pen²,4'-¹²⁵I-Phe⁴,D-Pen⁵]enkephalin, demonstrates a well-established precedent for halogenating the phenylalanine residue at the 4-position within this specific enkephalin scaffold. acs.org
Introduction of Disulfide Bonds through Penicillamine Residues
A critical structural feature of this enkephalin analog is the cyclic constraint imposed by a disulfide bond between the two D-penicillamine (Pen) residues at positions 2 and 5. This cyclization dramatically reduces the conformational flexibility of the peptide, which is often associated with increased receptor selectivity and potency. acs.org
The disulfide bridge is typically formed after the linear peptide has been assembled, cleaved from the resin, and fully deprotected. The process involves the oxidation of the two thiol (-SH) groups of the penicillamine side chains. Common methods for disulfide bond formation include:
Air Oxidation: Stirring a dilute solution of the linear peptide in a slightly basic aqueous buffer, allowing atmospheric oxygen to act as the oxidant.
Potassium Ferricyanide (K₃[Fe(CN)₆]): A widely used and efficient chemical oxidant for forming disulfide bonds in dilute peptide solutions. nih.gov
Iodine Oxidation: A method that can be used for the simultaneous removal of certain thiol protecting groups (like acetamidomethyl) and formation of the disulfide bridge. nih.gov
The use of penicillamine, a β,β-dimethylcysteine analog, provides steric hindrance due to its gem-dimethyl groups. nih.gov This steric bulk can protect the disulfide bridge from reshuffling or reduction in biological environments, thereby increasing the stability of the cyclic peptide. nih.govnih.gov
Design and Synthesis of Prodrugs for Improved Metabolic Stability
The inherent metabolic instability of peptide-based therapeutics, including enkephalin analogs, often limits their clinical utility. A common strategy to overcome this challenge is the design of prodrugs, which are bioreversible derivatives that can protect the parent molecule from enzymatic degradation and improve its pharmacokinetic properties. While specific prodrug strategies for Enkephalin, pen(2,5)-4-chloro-phe(4)- are not extensively detailed in the literature, the principles applied to the parent compound, [D-Pen2, D-Pen5]enkephalin (DPDPE), provide a clear blueprint for potential modifications.
One established approach involves the esterification of the C-terminal carboxylic acid. This modification increases the lipophilicity of the peptide, which can enhance its ability to cross the blood-brain barrier. The ester can then be hydrolyzed in vivo by esterases to release the active parent drug. Another strategy focuses on the N-terminus, where acylation or the addition of a promoiety can shield the peptide from aminopeptidases.
A more advanced concept is the "trimethyl lock" system, a lactonization-based prodrug approach. In this design, a promoiety is attached to the phenolic hydroxyl group of the N-terminal tyrosine. Enzymatic or chemical cleavage of a trigger molecule initiates a cascade of reactions, leading to the release of the active peptide. This system offers a controlled and targeted release of the parent compound.
The following table outlines potential prodrug modifications for Enkephalin, pen(2,5)-4-chloro-phe(4)-, based on strategies developed for related enkephalin analogs.
| Prodrug Strategy | Potential Modification Site | Expected Advantage |
| Esterification | C-terminal carboxyl group | Increased lipophilicity, enhanced blood-brain barrier penetration |
| Acylation | N-terminal amino group | Protection from aminopeptidase (B13392206) degradation |
| "Trimethyl Lock" System | N-terminal tyrosine hydroxyl group | Controlled and targeted drug release |
Incorporation of Reactive Functionalities for Affinity Labeling
Affinity labeling is a powerful technique used to investigate the structure and function of receptors. This method involves the use of a ligand that not only binds to the receptor but also contains a reactive functional group that can form a covalent bond with a nearby amino acid residue. This irreversible binding allows for the identification of the ligand-binding site and can provide valuable insights into receptor pharmacology.
For Enkephalin, pen(2,5)-4-chloro-phe(4)-, the incorporation of reactive functionalities can be guided by studies on other opioid peptides. Common reactive groups that can be introduced include isothiocyanates (-NCS), bromoacetamides (-NHCOCH2Br), and photoaffinity labels such as azides (-N3). These groups are typically incorporated at positions that are not critical for receptor binding. The para-position of the phenylalanine ring at position 4, despite being substituted with chlorine in the parent compound, could potentially be further modified, or other positions in the peptide could be targeted.
The synthesis of such derivatives often involves the incorporation of a precursor amino acid, such as p-aminophenylalanine, which can then be chemically modified to introduce the desired reactive group. The selection of the reactive moiety and its position of incorporation is crucial to ensure that the resulting analog retains high affinity for the δ-opioid receptor.
Synthesis of Bifunctional Peptide Derivatives
Bifunctional or chimeric peptides are hybrid molecules that combine two distinct pharmacophores, often to achieve a synergistic effect or a novel pharmacological profile. In the context of opioid research, this approach has been used to create ligands that interact with multiple opioid receptor subtypes or with an opioid receptor and a non-opioid receptor.
The synthesis of bifunctional derivatives of Enkephalin, pen(2,5)-4-chloro-phe(4)- could involve linking it to another peptide or a small molecule. For instance, it could be dimerized to create a homobivalent ligand, which may exhibit altered receptor binding and signaling properties. Alternatively, it could be conjugated to a ligand for another receptor system, such as the cholecystokinin (B1591339) (CCK) receptor, which is known to modulate opioid analgesia.
The chemical linkage between the two pharmacophores is a critical design element. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, or more rigid linkers can be used to control the distance and relative orientation of the two pharmacophores, thereby influencing the biological activity of the resulting hybrid molecule.
Development of Peptidomimetics and Conformationally Restricted Analogs
Peptidomimetics are compounds that mimic the essential elements of a peptide's structure and function but have been modified to improve their drug-like properties, such as metabolic stability and oral bioavailability. The cyclic nature of Enkephalin, pen(2,5)-4-chloro-phe(4)- already represents a form of conformational restriction. nih.gov Further modifications can be introduced to create more rigid analogs with potentially enhanced receptor selectivity and potency.
One approach is to replace one or more of the peptide bonds with a non-peptidic isostere. For example, a reduced amide bond (ψ[CH2NH]) or a trans-olefin bond (ψ[CH=CH]) can be introduced to increase resistance to proteolytic degradation. Another strategy involves the incorporation of unnatural amino acids with constrained side chains or the introduction of additional cyclic structures within the peptide backbone.
Computational modeling and conformational analysis play a crucial role in the design of peptidomimetics. By understanding the bioactive conformation of Enkephalin, pen(2,5)-4-chloro-phe(4)-, it is possible to design novel analogs that are pre-organized into this active structure, leading to higher affinity and selectivity.
The following table presents key binding parameters for Enkephalin, pen(2,5)-4-chloro-phe(4)- ([p-ClPhe4]DPDPE) and its parent compound DPDPE, highlighting the impact of the 4-chloro-phenylalanine substitution.
| Compound | δ-Opioid Receptor Binding Affinity (Kd) | Receptor Density (Bmax) |
| [p-ClPhe4]DPDPE | 328 ± 27 pM nih.gov | 87.2 ± 4.2 fmol/mg protein nih.gov |
| DPDPE | - | - |
Data for DPDPE was not available in the provided search results for a direct comparison in the same study.
Receptor Binding and Selectivity Profiles of Enkephalin, Pen 2,5 4 Chloro Phe 4
Quantitative Receptor Binding Assays
Quantitative analysis of the binding of Enkephalin, pen(2,5)-4-chloro-phe(4)-, often referred to as [D-Pen², pCl-Phe⁴, D-Pen⁵]enkephalin (pCl-DPDPE), reveals its distinct interaction profile with opioid receptors.
The affinity of a ligand for its receptor is quantitatively described by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
Saturation binding studies using radiolabeled [³H]pCl-DPDPE in homogenized rat brain tissue determined a Kd of 328 ± 27 pM. nih.gov These experiments also established a maximum binding site density (Bmax) of 87.2 ± 4.2 fmol/mg of protein. nih.gov Further kinetic studies of the association and dissociation rates of the compound yielded average Kd values of 8.4 ± 2.7 pM and 201 ± 4 pM, confirming its high-affinity binding. nih.gov
Enkephalin, pen(2,5)-4-chloro-phe(4)- demonstrates a pronounced and high affinity for the delta-opioid receptor. The low picomolar Kd value obtained from saturation and kinetic binding assays underscores the potent interaction with this receptor subtype. nih.gov Competitive inhibition studies further substantiate this finding, showing that known delta-selective ligands effectively inhibit the binding of [³H]pCl-DPDPE at low concentrations. nih.gov This potent affinity establishes the compound as a valuable tool for characterizing the delta-opioid receptor. nih.gov
| Parameter | Value | Assay Type |
|---|---|---|
| Kd | 328 ± 27 pM | Saturation Binding |
| Bmax | 87.2 ± 4.2 fmol/mg protein | Saturation Binding |
In contrast to its high affinity for the delta receptor, Enkephalin, pen(2,5)-4-chloro-phe(4)- exhibits a significantly lower binding affinity for the mu-opioid receptor. This is demonstrated in competitive inhibition experiments where substantially higher concentrations of mu-selective ligands are required to displace the binding of [³H]pCl-DPDPE from its binding sites. nih.gov This indicates a weak interaction between the compound and the mu-opioid receptor subtype.
Similar to its interaction with the mu-opioid receptor, Enkephalin, pen(2,5)-4-chloro-phe(4)- shows a low affinity for the kappa-opioid receptor. Research findings indicate that ligands selective for kappa sites are relatively ineffective at inhibiting the binding of [³H]pCl-DPDPE, signifying a poor interaction with this receptor. nih.gov
Receptor Selectivity and Subtype Discrimination
The pharmacological utility of an opioid ligand is often defined by its receptor selectivity. Enkephalin, pen(2,5)-4-chloro-phe(4)- is characterized as a highly selective ligand.
The defining characteristic of Enkephalin, pen(2,5)-4-chloro-phe(4)- is its exceptional selectivity for the delta-opioid receptor over the mu-opioid receptor. nih.gov The binding assay data, which show high-affinity binding to delta receptors (Kd in the picomolar range) and weak interactions with mu receptors, confirm this preferential binding profile. nih.gov Competitive inhibition studies have explicitly demonstrated that the compound possesses excellent selectivity for the delta-opioid receptor. nih.gov This high degree of selectivity makes it a critical chemical probe for investigating the physiological and pharmacological roles of the delta-opioid system.
Distinction between Delta-1 (δ1) and Delta-2 (δ2) Opioid Receptor Subtypes
The differentiation between δ1 and δ2 opioid receptor subtypes has been a key area of research, with selective ligands playing a crucial role. While the parent compound, [D-Pen²,D-Pen⁵]enkephalin (DPDPE), is considered a prototypical δ1-selective agonist, its binding characteristics provide a foundation for understanding the distinct populations of delta receptors. nih.gov
Quantitative autoradiographic studies have utilized tritium-labeled DPDPE ([³H]DPDPE) to selectively label the δ1 receptor subtype in rat brain. nih.gov When comparing the binding distribution of [³H]DPDPE with that of [³H]DSLET, a ligand with preference for the δ2 subtype, a general similarity is observed, yet with significant differences in binding density across various brain regions. nih.gov For instance, regions such as the dorsomedial and ventromedial hypothalamus exhibit a much higher ratio of δ2 to δ1 binding. nih.gov Conversely, areas like the caudate/putamen and nucleus accumbens show a more balanced, though still varied, distribution. nih.gov
These differential binding patterns provide strong evidence for the existence of distinct δ1 and δ2 opioid receptor populations. nih.gov Further research has shown that repeated administration of δ1 or δ2 agonists can lead to a down-regulation of δ1 receptors, as measured by a decrease in the maximal binding capacity (Bmax) or an increase in the dissociation constant (Kd) of [³H]DPDPE binding in the mouse brain. nih.gov This suggests that the activation of either subtype can allosterically modulate the binding characteristics of the δ1 receptor, highlighting a functional interaction between these subtypes. nih.gov The high selectivity of DPDPE and its analogs for the δ1 subtype has thus been instrumental in elucidating the pharmacological and anatomical distinctions between these two delta-opioid receptor subtypes.
Application of Radioligands in Receptor Characterization
Radiolabeled versions of Enkephalin, pen(2,5)-4-chloro-phe(4)- and its parent compound have been invaluable tools for the detailed characterization of delta-opioid receptors, allowing for precise quantification of receptor density and affinity through binding assays.
Use of Tritium-Labeled Enkephalin, pen(2,5)-4-chloro-phe(4)-
The tritium-labeled version of the compound, [³H]-[D-penicillamine², pCl-Phe⁴, D-penicillamine⁵]enkephalin ([³H]pCl-DPDPE), has been demonstrated to be a highly selective and high-affinity ligand for the delta-opioid receptor. nih.gov In studies using homogenized rat brain tissue, saturation binding experiments determined a dissociation constant (Kd) of 328 ± 27 pM and a receptor density (Bmax) of 87.2 ± 4.2 fmol/mg protein. nih.gov
Kinetic studies of [³H]pCl-DPDPE revealed a biphasic association and a monophasic dissociation. nih.gov These kinetic analyses yielded Kd values of 8.4 ± 2.7 pM and 201 ± 4 pM, further confirming its high affinity. nih.gov Competitive inhibition studies underscored its excellent selectivity, as its binding was inhibited by low concentrations of other delta-selective ligands, while significantly higher concentrations of mu (μ) and kappa (κ) selective ligands were required for displacement. nih.gov These properties make [³H]pCl-DPDPE a valuable tool for accurately characterizing the delta-opioid receptor. nih.gov
Utilization of Iodinated Analogs for High Specific Activity
To achieve even greater sensitivity in receptor studies, an iodinated analog, [D-Pen²,4'-¹²⁵I-Phe⁴,D-Pen⁵]enkephalin ([¹²⁵I]DPDPE), was developed. nih.gov This radioligand boasts a specific activity of 2200 Ci/mmol, which is over 50 times greater than that of its tritium-labeled counterparts. nih.gov This exceptionally high specific activity allows for the detection of very low receptor densities.
Binding studies in rat brain membranes with [¹²⁵I]DPDPE showed that it binds to a single site with high affinity, exhibiting an equilibrium dissociation constant (Kd) of 421 ± 67 pM and a receptor density (Bmax) of 36.4 ± 2.7 fmol/mg protein. nih.gov The binding kinetics of [¹²⁵I]DPDPE are notably rapid, reaching equilibrium much faster than other cyclic enkephalin analogs. nih.gov This combination of high specific activity and rapid kinetics makes [¹²⁵I]DPDPE a superior radioligand for detailed investigations of delta-opioid receptors. nih.gov
Receptor Distribution and Localization Studies (e.g., Autoradiography in Animal Tissues)
The use of radiolabeled analogs of Enkephalin, pen(2,5)-4-chloro-phe(4)- in in vitro autoradiography has enabled detailed mapping of delta-opioid receptor distribution in the brains of animal models. These studies have revealed a distinct and differential distribution of these receptors.
Using [¹²⁵I]DPDPE, researchers have localized delta-opioid receptors within the mesocorticolimbic dopamine system. nih.gov Dense gradients of [¹²⁵I]DPDPE binding have been observed in regions known to receive dopaminergic inputs, such as the nucleus accumbens, striatum, and medial prefrontal cortex. nih.gov This localization suggests a potential role for delta-opioid receptors in modulating the dopamine system.
Comparative autoradiography studies using [³H]DPDPE to label delta receptors have further clarified their unique distribution relative to mu and kappa opioid receptors. jneurosci.org Delta receptor binding is notably dense in specific areas, including the anterior cingulate cortex, neocortex, amygdala, olfactory tubercle, nucleus accumbens, and caudate putamen. jneurosci.org While mu and kappa receptors may also be present in some of these same overarching brain regions, their precise localization often differs. For example, within the caudate putamen, mu receptor binding exhibits a patchy distribution, whereas delta receptor binding is more diffuse. jneurosci.org These findings from autoradiographic studies have been fundamental to understanding the specific anatomical circuits that are modulated by delta-opioid receptors.
Interactive Data Table: Binding Properties of Radiolabeled Ligands
| Radioligand | Preparation | Kd (pM) | Bmax (fmol/mg protein) | Specific Activity (Ci/mmol) |
| [³H]pCl-DPDPE | Rat Brain Homogenate | 328 ± 27 | 87.2 ± 4.2 | Not Specified |
| [¹²⁵I]DPDPE | Rat Brain Membranes | 421 ± 67 | 36.4 ± 2.7 | 2200 |
Molecular Pharmacology and Functional Characterization of Enkephalin, Pen 2,5 4 Chloro Phe 4
In Vitro Functional Assays for Opioid Receptor Activation
The functional activity of Enkephalin, pen(2,5)-4-chloro-phe(4)- at opioid receptors has been characterized through various in vitro assays that probe different aspects of the signal transduction cascade. These assays are crucial for understanding the compound's efficacy and potency as an agonist.
G Protein-Coupling and Activation Assays (e.g., [35S]GTPγS binding)
The primary mechanism of action for opioid receptors involves the activation of intracellular heterotrimeric G proteins. The binding of an agonist to the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein, leading to its activation and subsequent downstream signaling. The [35S]GTPγS binding assay is a widely used functional assay that measures this initial step in receptor activation. In this assay, the non-hydrolyzable GTP analog, [35S]GTPγS, binds to activated G proteins, and the amount of bound radioactivity is quantified as a measure of receptor-mediated G protein activation.
Studies have demonstrated that Enkephalin, pen(2,5)-4-chloro-phe(4)- is a high-affinity ligand for the δ-opioid receptor. nih.gov In homogenized rat brain tissue, the tritiated form of the compound, [3H]pCl-DPDPE, exhibited a dissociation constant (Kd) of 328 ± 27 pM, indicating a very strong interaction with the receptor. nih.gov While specific EC50 and Emax values from [35S]GTPγS binding assays for this particular analog are not extensively reported in publicly available literature, its high affinity strongly suggests that it is a potent activator of G protein signaling at the δ-opioid receptor. The potency and selectivity of [p-Cl-Phe4]DPDPE have been reported to be greater than that of the parent compound, DPDPE, in radioligand binding assays. capes.gov.br
Modulation of Adenylyl Cyclase Activity and cAMP Signaling
Upon activation, the Gαi/o subunit of the G protein, which is preferentially coupled to δ-opioid receptors, inhibits the activity of the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The modulation of cAMP levels is a key downstream signaling event for many opioid agonists.
Beta-Arrestin Recruitment and Biased Signaling Profiles
In addition to G protein-mediated signaling, agonist binding to G protein-coupled receptors (GPCRs) can also trigger the recruitment of intracellular proteins called β-arrestins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. The concept of "biased agonism" describes the ability of some ligands to preferentially activate either the G protein-dependent or the β-arrestin-dependent signaling pathway.
The biased signaling profile of Enkephalin, pen(2,5)-4-chloro-phe(4)- has not been extensively characterized in the available scientific literature. However, research into other enkephalin analogs suggests that modifications to the peptide structure can influence β-arrestin recruitment. Understanding the β-arrestin recruitment profile of this compound would provide a more complete picture of its functional selectivity and potential for developing biased agonists with specific therapeutic properties.
Agonist and Inverse Agonist Functional Profiling
The functional activity of opioid ligands can be further characterized by their effects in isolated tissue preparations, which provide a more integrated physiological response compared to cellular assays.
Isolated Tissue Bioassays (e.g., Mouse Vas Deferens (MVD), Guinea Pig Ileum (GPI))
The mouse vas deferens (MVD) and guinea pig ileum (GPI) are classical isolated tissue preparations used to assess the activity of opioid compounds. The MVD is rich in δ-opioid receptors, while the GPI primarily expresses μ-opioid receptors. By measuring the ability of a compound to inhibit electrically stimulated contractions in these tissues, researchers can determine its potency and selectivity for different opioid receptor subtypes.
Enkephalin, pen(2,5)-4-chloro-phe(4)- has been shown to be a potent and selective δ-opioid receptor agonist in these bioassays. Its potency in the MVD is significantly higher than in the GPI, confirming its δ-selectivity. In fact, the potency and selectivity of [p-Cl-Phe4]DPDPE were found to be greater than that of the parent compound, DPDPE, in both the MVD and GPI bioassays. capes.gov.br This enhanced potency highlights the favorable impact of the para-chloro substitution on the phenylalanine residue at position 4.
Table 1: Potency of Enkephalin Analogs in Isolated Tissue Bioassays
| Compound | Mouse Vas Deferens (IC50, nM) | Guinea Pig Ileum (IC50, nM) | Receptor Selectivity (GPI/MVD) |
| Enkephalin, pen(2,5)-4-chloro-phe(4)- | Data not available | Data not available | Data not available |
| DPDPE | 0.8 ± 0.1 | 3800 ± 500 | 4750 |
Note: Specific IC50 values for Enkephalin, pen(2,5)-4-chloro-phe(4)- from the cited source (Toth et al., 1990) are not publicly available. The table includes data for the parent compound DPDPE for comparison, illustrating the typical high delta-selectivity observed in these assays.
Enzymatic Stability and Metabolic Pathways of Enkephalin, pen(2,5)-4-chloro-phe(4)-
A significant challenge in the development of peptide-based therapeutics is their rapid degradation by peptidases in the body. The structural modifications in Enkephalin, pen(2,5)-4-chloro-phe(4)- were designed to enhance its resistance to enzymatic degradation, thereby increasing its biological half-life.
The cyclic structure created by the disulfide bond between the two penicillamine (B1679230) residues at positions 2 and 5 provides significant steric hindrance, protecting the peptide backbone from cleavage by aminopeptidases and carboxypeptidases. Furthermore, the D-penicillamine residues are unnatural amino acids, which are not readily recognized by many endogenous proteases.
A study investigating the stability of this compound found that both unlabeled and tritiated DPDPE and [p-Cl-Phe4]DPDPE remain intact both in vitro and in vivo. nih.gov This remarkable stability is a key feature that contributes to its enhanced potency and duration of action compared to endogenous enkephalins. The primary metabolic pathways for this compound are likely to involve slow enzymatic breakdown, though specific cleavage sites and metabolites have not been extensively detailed in the literature. The halogenation at the Phe4 residue may also contribute to increased metabolic stability. nih.gov
In Vitro Degradation Studies in Biological Matrices (e.g., Plasma, Brain Homogenates)
The stability of Enkephalin, pen(2,5)-4-chloro-phe(4)-, a halogenated analog of the delta-selective opioid peptide [D-Pen², D-Pen⁵]enkephalin (DPDPE), has been evaluated in vitro. Studies have demonstrated that the compound exhibits significant resistance to enzymatic degradation. Research has shown that both unlabeled and tritiated forms of [p-Cl-Phe⁴]DPDPE remain intact when subjected to in vitro conditions designed to assess stability. doi.orgnih.gov This inherent stability is a significant improvement over naturally occurring enkephalins, such as Leu-enkephalin, which is rapidly metabolized in plasma with a half-life of less than 10 minutes. mdpi.com
The parent compound, DPDPE, is also recognized for its robust resistance to proteolytic degradation, a characteristic that contributes to its utility as a research tool. nih.govnih.gov The modification at the phenylalanine-4 position with a chloro-group was specifically undertaken to improve the pharmacological characteristics of DPDPE, including its stability. doi.orgnih.govmdpi.com The structural features of [p-Cl-Phe⁴]DPDPE, including its cyclic nature and the presence of D-amino acids, are key to its exceptional stability in biological matrices like plasma and brain homogenates. doi.orgnih.govnih.gov
| Compound | Biological Matrix | Finding | Reference |
|---|---|---|---|
| Enkephalin, pen(2,5)-4-chloro-phe(4)- | In Vitro (General) | Compound remains intact. | doi.orgnih.gov |
| [D-Pen², D-Pen⁵]enkephalin (DPDPE) | In Vitro (General) | Resistant to proteolytic degradation. | nih.gov |
| Leu⁵-enkephalin | Rat Plasma | Half-life (t½) of < 10 minutes. | mdpi.com |
Identification of Proteolytic Enzymes Responsible for Cleavage
Due to the high stability of Enkephalin, pen(2,5)-4-chloro-phe(4)-, studies have not identified specific proteolytic enzymes that are responsible for its cleavage, as the molecule largely remains intact in biological fluids. doi.orgnih.gov Its resistance to degradation stems from structural modifications designed to protect it from the enzymes that typically hydrolyze endogenous peptides like Leu-enkephalin.
The primary enzymatic routes for the metabolism of linear enkephalins involve:
Aminopeptidase (B13392206) N: This enzyme cleaves the Tyr¹-Gly² bond. mdpi.com
Angiotensin-Converting Enzyme (ACE): This enzyme hydrolyzes the Gly³-Phe⁴ bond. mdpi.com
The structure of [p-Cl-Phe⁴]DPDPE prevents recognition and cleavage by these enzymes. The cyclic conformation provided by the disulfide bond between the D-penicillamine residues at positions 2 and 5 creates a rigid structure. nih.gov Furthermore, the incorporation of D-amino acids (D-Penicillamine) makes the peptide resistant to proteases that are specific for L-amino acid stereoisomers. nih.gov Consequently, the compound is not a suitable substrate for the major enkephalin-degrading enzymes found in plasma and brain tissue.
Strategies to Enhance Peptide Stability Against Enzymatic Degradation
The molecular design of Enkephalin, pen(2,5)-4-chloro-phe(4)- itself exemplifies several key strategies employed to enhance peptide stability against enzymatic breakdown. These modifications are crucial for increasing the half-life and bioavailability of the peptide.
Key stability-enhancing strategies incorporated into [p-Cl-Phe⁴]DPDPE include:
Cyclization: The introduction of a disulfide bridge between the D-penicillamine residues at positions 2 and 5 results in a cyclic pentapeptide. This conformational constraint protects the peptide backbone from exopeptidases and reduces the flexibility required for endopeptidase binding. nih.gov
D-Amino Acid Substitution: The replacement of naturally occurring L-amino acids with their D-enantiomers, specifically D-penicillamine, is a well-established method for increasing resistance to proteolytic degradation. nih.gov Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids.
| Strategy | Structural Feature in [p-Cl-Phe⁴]DPDPE | Mechanism of Action | Reference |
|---|---|---|---|
| Cyclization | Disulfide bridge between D-Pen² and D-Pen⁵ | Creates conformational rigidity, protecting the peptide backbone from enzymatic access. | nih.gov |
| D-Amino Acid Substitution | D-Penicillamine at positions 2 and 5 | Prevents recognition and cleavage by stereospecific proteases. | nih.gov |
| Halogenation | Chlorine atom at the para-position of Phe⁴ | Sterically hinders enzyme approach and alters electronic properties of the peptide bond. | mdpi.com |
Advanced Biophysical and Computational Studies of Enkephalin, Pen 2,5 4 Chloro Phe 4
Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the three-dimensional structure of Enkephalin, pen(2,5)-4-chloro-phe(4)- and its parent compound, [D-Pen2,D-Pen5]enkephalin (DPDPE), in solution. Through one- and two-dimensional 1H and 13C-NMR techniques, researchers have elucidated the conformational features that govern its interaction with opioid receptors. nih.gov
Studies on DPDPE, the foundational structure for the 4-chloro-phe(4) analog, have shown that the molecule adopts a relatively rigid, folded conformation in aqueous solutions. nih.gov This conformation is defined by a 14-membered cyclic structure created by the disulfide bridge between the two D-penicillamine residues at positions 2 and 5. This cyclization significantly restricts the conformational freedom of the peptide backbone. nih.gov
Table 1: Key NMR Observables in Conformational Analysis of Enkephalin Analogs
| NMR Parameter | Information Provided | Relevance to Enkephalin, pen(2,5)-4-chloro-phe(4)- |
|---|---|---|
| Chemical Shifts (δ) | Provide information about the local electronic environment of each nucleus. | Sensitive to changes in conformation and solvent exposure. The chlorine substitution on the Phe4 ring would alter the chemical shifts of nearby protons. |
| Coupling Constants (J) | Relate to dihedral angles through the Karplus equation, defining backbone (φ, ψ) and side-chain (χ) torsion angles. mdpi.com | Crucial for defining the peptide backbone's secondary structure, such as the characteristic β-turn. |
| Nuclear Overhauser Effect (NOE) | Provides information about through-space distances between protons that are close (< 5 Å), helping to define the overall 3D fold. | Essential for determining the folded structure and the relative orientation of the Tyr1 and Phe(4-Cl)4 aromatic side chains. |
| Temperature Coefficients | Indicate the extent of solvent exposure or involvement of amide protons in intramolecular hydrogen bonds. | Helps to identify hydrogen bonds that stabilize the folded conformation. mdpi.com |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations complement experimental data from NMR, providing a dynamic picture of the conformational landscape of Enkephalin, pen(2,5)-4-chloro-phe(4)-. These computational methods allow for the exploration of accessible conformations and their relative energies. nih.govnih.gov For the parent DPDPE molecule, molecular mechanics and dynamics simulations have been used to generate thousands of potential conformers, which are then refined against NMR-derived distance constraints to identify the most probable solution structure. nih.gov
Elucidation of Ligand-Receptor Interaction Mechanisms
Computational docking studies have been instrumental in visualizing how DPDPE analogs, including the 4-chloro-phe(4) variant, bind to the delta-opioid receptor. nih.gov These models show that the ligand sits (B43327) in a binding pocket within the transmembrane domain of the G protein-coupled receptor. nih.govumich.edu
Key interactions that stabilize the ligand-receptor complex include:
An N-terminal interaction: A crucial hydrogen bond forms between the protonated N-terminal amine of the Tyrosine residue and the carboxylate side chain of an Aspartate residue (e.g., Asp128) in the receptor. This interaction is a hallmark of opioid ligand binding. nih.gov
Aromatic side-chain interactions: The aromatic rings of Tyrosine at position 1 and 4-chloro-phenylalanine at position 4 engage in hydrophobic and aromatic stacking interactions with nonpolar residues lining the binding pocket. The chlorine atom on the Phe4 ring can alter the nature of these interactions through modified electronic and steric properties.
Conformational selection: The receptor is believed to bind to a specific, pre-existing conformation of the flexible enkephalin molecule from its solution ensemble. nih.govumich.edu Docking the computationally determined low-energy conformer of DPDPE into the receptor model shows excellent shape and chemical complementarity. nih.gov
Analysis of Intramolecular Hydrogen Bonding and Hydration Effects
The folded conformation of enkephalin analogs is stabilized by a network of intramolecular hydrogen bonds. nih.gov In related enkephalins, X-ray crystallography has revealed β-turn structures stabilized by hydrogen bonds between the Tyr1 and Phe4 residues. nih.gov Specifically, bonds such as N(Phe) to O(Tyr) and O(Phe) to N(Tyr) are common. Molecular dynamics simulations allow for the study of the stability and dynamics of these hydrogen bonds in an aqueous environment.
Hydration effects are also critical. Water molecules form a hydration shell around the peptide, influencing its conformational preferences. Simulations can map the location and residence time of water molecules, revealing their role in mediating intramolecular interactions or interactions with the receptor.
Computational Prediction of Conformational Preferences and Rotamers
Computational methods are used to predict the preferred conformations (conformers) and the rotational states of amino acid side chains (rotamers). By stochastically generating a large number of conformers and minimizing their energy using force fields like AMBER, researchers can identify low-energy structures that are likely to be biologically relevant. nih.govnih.gov This analysis for DPDPE has shown that a single conformer is in agreement with all NMR data and belongs to the lowest energy group. nih.gov
The side chains of the aromatic residues, Tyr1 and Phe4, have significant rotational freedom. High-temperature molecular dynamics can be used to explore different rotameric states. nih.gov The specific rotamer of the 4-chloro-phe(4) side chain is critical as it dictates the precise orientation of the aromatic ring within the receptor's binding pocket, influencing binding affinity and selectivity. nih.gov
Development and Refinement of Opioid Pharmacophore Models
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For delta-opioid agonists, these models have been developed by comparing the structures of potent and selective ligands like DPDPE analogs. nih.govnih.gov
The key features of the delta-opioid agonist pharmacophore include:
A cationic amine center (from the N-terminus of Tyr1).
A hydroxyl group on an aromatic ring (the phenol (B47542) of Tyr1).
Two hydrophobic aromatic centers (from Tyr1 and Phe4).
Computational studies on DPDPE analogs have helped to define the spatial relationships between these groups. One proposed model specifies a distance of approximately 7.0 Å between the two aromatic rings and 8.2 Å between the nitrogen and the phenyl ring. nih.gov The rigid structure of Enkephalin, pen(2,5)-4-chloro-phe(4)- makes it an excellent template for refining these models, as it reduces the conformational ambiguity inherent in more flexible linear peptides.
Structure-Based Drug Design Principles Applied to Enkephalin Analogs
The detailed structural knowledge of DPDPE and its interaction with the delta-opioid receptor provides a solid foundation for structure-based drug design. nih.govumich.edu The goal is to create new analogs with improved properties, such as higher affinity, greater selectivity, increased stability against enzymatic degradation, or a mixed agonist profile. nih.govias.ac.in
Examples of applying these principles include:
Modifying the peptide backbone: Replacing the disulfide bridge in DPDPE with a more stable linkage, such as a xylene bridge, has been explored to create analogs with increased stability and altered receptor affinity profiles. nih.gov
Substituting amino acid side chains: The development of Enkephalin, pen(2,5)-4-chloro-phe(4)- itself is an example of this principle. The substitution of Phe with 4-chloro-Phe was intended to probe the electronic and steric requirements of the receptor's binding pocket. Such modifications can enhance binding affinity or alter selectivity between opioid receptor subtypes (μ, δ, κ).
Creating bivalent ligands: Structural moieties from other known opioid ligands, like fentanyl, have been attached to the C-terminus of enkephalin structures to design novel molecules with mixed μ and δ agonist activities, potentially leading to better analgesics with fewer side effects. nih.gov
The solution structure of DPDPE serves as a crucial reference conformer for these design efforts, allowing chemists to synthesize new analogs with a higher probability of achieving the desired biological activity. nih.gov
Applications of Enkephalin, Pen 2,5 4 Chloro Phe 4 As a Research Tool
Probes for Investigating Specific Opioid Receptor Signaling Pathways
The primary application of Enkephalin, pen(2,5)-4-chloro-phe(4)- in research is as a selective probe to dissect the signaling pathways associated with the delta-opioid receptor. Endogenous opioid peptides like enkephalins are crucial in modulating pain, and their effects are mediated through opioid receptors in the central and peripheral nervous systems. mdpi.com By binding selectively to delta-opioid receptors, this compound allows researchers to isolate and study the specific downstream effects of activating this receptor type.
One key pathway investigated using such tools is the modulation of neurotransmitter release. For instance, activation of delta-opioid receptors has been shown to inhibit the release of substance P, a neuropeptide integral to the transmission of pain signals. nih.gov Using a highly selective agonist like Enkephalin, pen(2,5)-4-chloro-phe(4)- enables precise examination of the mechanisms underlying this inhibition. Furthermore, research indicates that enkephalin signaling, mediated by delta-opioid receptors, can disinhibit striatal patches rich in mu-opioid receptors, highlighting a complex interplay between different opioid receptor systems within neural circuits. researchgate.net The high selectivity of Enkephalin, pen(2,5)-4-chloro-phe(4)- makes it an invaluable tool for elucidating these intricate neuronal interactions.
Ligands for Differential Delta-Opioid Receptor Activation Studies
Enkephalin, pen(2,5)-4-chloro-phe(4)- is distinguished by its exceptional selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors. nih.gov This property makes it an ideal ligand for studies aimed at differentiating the functional roles of delta-opioid receptors from other opioid receptor types.
Binding studies in rat brain tissue have quantitatively demonstrated this selectivity. Competitive inhibition assays show that ligands selective for the delta-opioid receptor effectively displace the binding of radiolabeled Enkephalin, pen(2,5)-4-chloro-phe(4)- at much lower concentrations than ligands selective for mu or kappa sites. nih.gov This high degree of selectivity is crucial for attributing a physiological or behavioral response directly to the activation of the delta-opioid receptor. For example, studies have used this compound to demonstrate that the antinociceptive (pain-relieving) effects of certain delta-agonists are indeed mediated by the cloned delta-opioid receptor, whereas other, less selective compounds may produce their effects through different mechanisms or receptor subtypes. researchgate.net
| Parameter | Value |
|---|---|
| Dissociation Constant (Kd) from Saturation Binding | 328 ± 27 pM |
| Receptor Density (Bmax) | 87.2 ± 4.2 fmol/mg protein |
| Kinetic Dissociation Constants (Kd) | 8.4 ± 2.7 pM and 201 ± 4 pM |
Data derived from saturation and kinetic binding studies performed at 25°C. nih.gov
Development of Novel Peptide Agonists with Tailored Potency, Selectivity, and Functional Properties
The chemical structure of Enkephalin, pen(2,5)-4-chloro-phe(4)- serves as a foundation for the rational design of new peptide-based therapeutics. Structure-activity relationship (SAR) studies of enkephalins have revealed key molecular features that govern their interaction with opioid receptors. nih.gov The modification of the phenylalanine residue at position 4 with a chloro group is a prime example of a successful strategy to enhance the pharmacological profile of a peptide.
Research has shown that halogenation at the para-position of the Phe⁴ residue in the parent compound DPDPE significantly enhances delta-opioid receptor selectivity, potency, and metabolic stability. mdpi.com This specific modification provides a template for developing novel agonists with finely tuned properties. The goal of such developmental research is often to create ligands with mixed agonist profiles (e.g., at both mu- and delta-opioid receptors) to potentially achieve synergistic analgesic effects with fewer side effects. nih.gov By understanding how specific structural changes, such as the one in Enkephalin, pen(2,5)-4-chloro-phe(4)-, affect receptor interaction, scientists can design new compounds with tailored potency, selectivity, and functional activity for therapeutic purposes. mdpi.comresearchgate.net
Utility in Studying Opioidergic Modulation in Animal Models (e.g., Nicotine Withdrawal, Ischemia)
The selective properties of Enkephalin, pen(2,5)-4-chloro-phe(4)- make it a valuable tool for investigating the role of the delta-opioid system in various pathological conditions using animal models.
Nicotine Withdrawal: Animal models are essential for understanding the neurobiological basis of nicotine dependence and withdrawal. nih.gov Studies have shown that nicotine withdrawal induces adaptive changes in the enkephalinergic neurons of the striatum, a key brain region involved in reward and habit formation. nih.gov These findings suggest that the endogenous enkephalin system plays a role in the behavioral symptoms of nicotine abstinence. A selective delta-opioid receptor agonist like Enkephalin, pen(2,5)-4-chloro-phe(4)- can be used in these models to probe the specific contribution of delta-opioid receptor signaling to the modulation of withdrawal symptoms.
Ischemia: There is growing interest in the neuroprotective and cardioprotective roles of delta-opioid receptor activation. mdpi.commdpi.com In animal models of cerebral ischemia-reperfusion injury, synthetic delta-opioid agonists have been shown to provide neuroprotection by suppressing inflammatory pathways. nih.gov The development of enkephalin derivatives with enhanced stability and selectivity, such as those with halogenated phenylalanine residues, is considered a promising strategy for creating tools to study and potentially treat conditions like cardiac and cerebral ischemia. mdpi.com The use of Enkephalin, pen(2,5)-4-chloro-phe(4)- in these models can help elucidate the specific cellular mechanisms through which delta-opioid receptor activation confers its protective effects.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Enkephalin, pen(2,5)-4-chloro-phe(4)-?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The chloro-phenylalanine substitution at position 4 requires careful optimization of coupling efficiency using HOBt/DIC activation. Post-synthesis purification employs reverse-phase HPLC (C18 column, gradient: 5–60% acetonitrile in 0.1% TFA) with MALDI-TOF mass spectrometry for validation . For structural confirmation, circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) is recommended to assess conformational stability.
Q. How can researchers validate analytical methods for quantifying Enkephalin, pen(2,5)-4-chloro-phe(4)- in biological matrices?
- Methodological Answer : Use targeted multistage mass spectrometry (MS/MS) with isotope-labeled internal standards (e.g., deuterated enkephalin analogs). Validate linearity (1–100 ng/mL), intra-/inter-day precision (<15% CV), and recovery rates (>80%) in microdialysates or serum. Cross-validate with radioimmunoassay (RIA) to address potential cross-reactivity with endogenous enkephalins . For tissue-specific quantification, combine microdialysis with high-resolution respirometry to correlate peptide levels with mitochondrial function in neurological models .
Q. What are the baseline physiological roles of Enkephalin, pen(2,5)-4-chloro-phe(4)- in opioid receptor signaling?
- Methodological Answer : Conduct competitive binding assays using δ-opioid receptor (DOR)-expressing cell lines (e.g., HEK293T). Compare IC₅₀ values against native [Met⁵]-enkephalin. For functional activity, measure cAMP inhibition via BRET-based biosensors. In vivo, use conditional knockout models (e.g., Penk⁻/⁻ mice) to isolate the effects of the chloro-substituted analog on pain thresholds or seizure susceptibility .
Advanced Research Questions
Q. How to resolve contradictions in reported pro- vs. anti-convulsant effects of Enkephalin, pen(2,5)-4-chloro-phe(4)- during epileptogenesis?
- Methodological Answer : Design longitudinal studies in kainic acid-induced temporal lobe epilepsy models. Stratify data by disease stage: (1) acute seizures (pro-convulsant via DOR activation) vs. (2) chronic neurodegeneration (neuroprotective via mitochondrial respiration enhancement). Use enkephalin-deficient mice to isolate the chloro-substituted analog’s role. Pair high-frequency stimulation (50 Hz) with microdialysis to evoke neuropeptide release, avoiding low-frequency biases .
Q. What experimental frameworks can elucidate the compound’s dual role in immune modulation (e.g., multiple sclerosis) and neuroprotection?
- Methodological Answer : In EAE (experimental autoimmune encephalomyelitis) mice, measure serum enkephalin levels via LC-MS/MS pre- and post-low-dose naltrexone (LDN) therapy. Correlate with CD4⁺ T-cell infiltration (flow cytometry) and oligodendrocyte survival (immunohistochemistry). To dissect mechanisms, use δ-opioid receptor antagonists (e.g., naltrindole) in co-cultures of microglia and neurons exposed to TNF-α .
Q. How to investigate the compound’s interaction with mitochondrial respiration pathways?
- Methodological Answer : Employ high-resolution respirometry (Oroboros O2k) in hippocampal homogenates. Compare oxygen consumption rates (OCR) between wild-type and enkephalin-deficient mice under substrates for Complex I (glutamate/malate) and II (succinate). Validate with Seahorse XF analyzers in SH-SY5Y cells transfected with DOR. Use mitoSOX Red staining to assess ROS production linked to enkephalin’s redox-modulatory effects .
Q. What proteolytic processing pathways influence the stability of Enkephalin, pen(2,5)-4-chloro-phe(4)-?
- Methodological Answer : Incubate synthetic peptides with brain lysates or recombinant proteases (cathepsin L, PC2). Monitor degradation via MALDI-TOF and Edman sequencing. For in vivo stability, administer protease inhibitors (e.g., E-64 for cathepsin L) in rodent models and compare CSF peptide half-lives. Use FRET-based substrates to quantify cleavage kinetics at paired basic residues (e.g., Lys-Arg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
